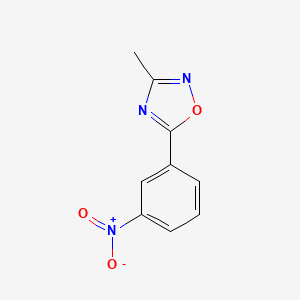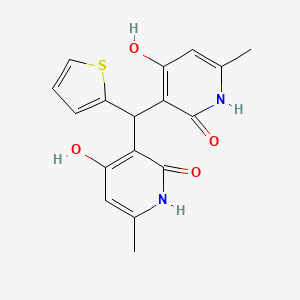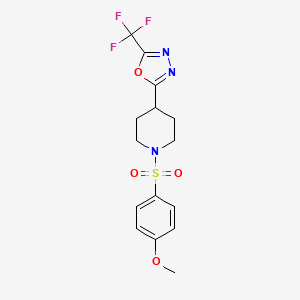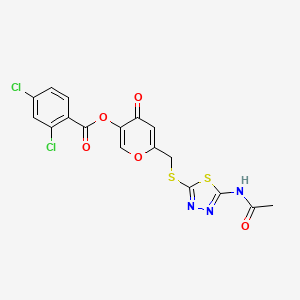
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone" is a derivative of [2-(4-quinolyloxy)phenyl]methanone, which has been synthesized and evaluated for its biological activity. These derivatives are known for their ability to inhibit transforming growth factor-beta signaling, which is significant in various biological processes and diseases .
Synthesis Analysis
The synthesis of related compounds involves the formation of C-N bonds via aromatic aldehydes and o-phenylenediamine. A versatile method has been designed for the synthesis of quinoxaline derivatives, which are obtained under mild conditions, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, multi-component reactions have been employed to synthesize complex derivatives, which could be relevant for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray diffraction studies. For instance, the structure of a similar compound with a piperidine ring was confirmed to adopt a chair conformation, and the geometry around certain atoms was found to be distorted tetrahedral . These findings are crucial for understanding the molecular structure of "this compound" as they provide insights into the possible conformation and geometry of the molecule.
Chemical Reactions Analysis
The compound of interest is likely to participate in reactions typical for its functional groups. For example, the methanone group could be involved in nucleophilic addition reactions, while the piperidine and phenoxy substituents might undergo substitution reactions. The synthesis of related compounds often involves multi-component reactions, which could be indicative of the types of chemical reactions that "this compound" might participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as thermogravimetric analysis, which revealed stability in certain temperature ranges . Theoretical calculations, such as density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are essential for understanding the reactivity and stability of the compound . Additionally, the crystal structure of similar compounds has been analyzed, showing intermolecular hydrogen bonds and other stabilizing interactions, which are important for predicting the physical properties of "this compound" .
科学的研究の応用
Chemical Sensing and Environmental Applications
One study highlights the use of Schiff-base molecules, related in structure to the compound of interest, for colorimetric and fluorescence sensing of pH. These molecules exhibit strong fluorescence intensity changes under varying pH conditions, demonstrating potential for environmental monitoring and chemical sensing applications (Halder, Hazra, & Roy, 2018).
Synthesis and Chemical Reactions
Another research area involves the synthesis and reactions of various chemical compounds, including the study of novel synthesis methods and the production of derivatives with potential biological activities. For instance, compounds with similar structural motifs have been synthesized to explore their chemical properties and reaction mechanisms, suggesting avenues for the creation of new materials or drugs (Ibrahim, El-Shaaer, & Hassan, 2002).
Spectroscopic Properties and Material Science
Investigations into the spectroscopic properties of related compounds have provided insights into their electronic absorption, excitation, and fluorescence properties. These studies contribute to the understanding of how such compounds interact with light, which is crucial for designing optical materials, sensors, and imaging agents (Al-Ansari, 2016).
Antimicrobial and Biological Activities
Research on derivatives of the compound has also explored their antimicrobial activities. For example, studies have designed new molecular entities with potential antimicrobial properties, indicating the possibility of developing new antibiotics or antiseptics based on these chemical frameworks (Ramudu et al., 2017).
Advanced Synthesis Techniques
Moreover, advanced synthesis techniques, such as electrochemical methods, have been employed to create novel derivatives possessing unique properties, such as anti-stress oxidative properties. These methods demonstrate the versatility of the compound's structural framework for generating substances with specific functional attributes (Largeron & Fleury, 1998).
作用機序
Target of Action
The compound “(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. The quinoxaline moiety in the compound has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The piperidine moiety is known to interact with resistant strains of Plasmodium falciparum .
Mode of Action
The quinoxaline moiety is known to interact with various targets, receptors, or microorganisms . The piperidine moiety has been shown to inhibit the growth of Plasmodium falciparum .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure. Quinoxaline derivatives have been shown to interact with various biochemical pathways, including those involved in cancer, microbial infections, and inflammation . The piperidine moiety may affect pathways related to the life cycle of Plasmodium falciparum .
Result of Action
The compound’s action results in the inhibition of the growth of Plasmodium falciparum . It may also have anti-cancer, anti-microbial, and anti-inflammatory effects due to the presence of the quinoxaline moiety .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s fluorescence properties can be affected by the solvent environment . Additionally, the compound’s anti-malarial activity may be influenced by the specific strain of Plasmodium falciparum and its resistance mechanisms .
特性
IUPAC Name |
(4-phenoxyphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(19-10-12-21(13-11-19)31-20-6-2-1-3-7-20)29-16-14-22(15-17-29)32-25-18-27-23-8-4-5-9-24(23)28-25/h1-13,18,22H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHRUUDJQGMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)




![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)
